N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H26N4O4. This compound is characterized by its unique structure, which includes a pyrazole ring, a carbohydrazide group, and various substituents such as dimethoxyphenyl and isopentyloxyphenyl groups. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide .
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopentyloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-16(2)11-12-32-19-8-6-18(7-9-19)20-14-21(27-26-20)24(29)28-25-15-17-5-10-22(30-3)23(13-17)31-4/h5-10,13-16H,11-12H2,1-4H3,(H,26,27)(H,28,29)/b25-15+ |
InChI Key |
WJSNJNIYGKLSBU-MFKUBSTISA-N |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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